2-Bromo-m-xylene

Catalog No.
S661986
CAS No.
576-22-7
M.F
C8H9Br
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-m-xylene

CAS Number

576-22-7

Product Name

2-Bromo-m-xylene

IUPAC Name

2-bromo-1,3-dimethylbenzene

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3

InChI Key

MYMYVYZLMUEVED-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)Br

Synonyms

1-Bromo-2,6-dimethylbenzene; 2,6-Dimethyl-1-bromobenzene; 2,6-Dimethylbromobenzene; 2,6-Dimethylphenyl Bromide; 2,6-Xylyl Bromide; 2-Bromo-1,3-dimethylbenzene;

Canonical SMILES

CC1=C(C(=CC=C1)C)Br

    Organic Synthesis

      Application: 2-Bromo-m-xylene is used as an intermediate in organic synthesis.

      Method of Application: The specific method of application can vary greatly depending on the target compound being synthesized. Generally, it involves reaction conditions that facilitate the substitution or addition of the bromine atom in the 2-Bromo-m-xylene molecule.

    Preparation of 2,2’,4,6,6’-Pentamethylbiphenyl

      Application: 2-Bromo-m-xylene has been used to prepare 2,2’,4,6,6’-pentamethylbiphenyl.

      Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the biphenyl structure.

      Results: The product, 2,2’,4,6,6’-pentamethylbiphenyl, is a specific organic compound that may have various applications in chemical research.

    Chemical Solvent

      Application: 2-Bromo-m-xylene can be used as a solvent in various chemical reactions.

      Method of Application: As a solvent, it is used to dissolve other substances, typically solids, without causing a chemical reaction.

      Results: The use of 2-Bromo-m-xylene as a solvent can facilitate chemical reactions by providing a medium in which the reactants can mix and interact more easily.

    Preparation of Other Chemicals

      Application: 2-Bromo-m-xylene can be used in the preparation of other chemicals.

      Method of Application: The specific method of application would involve a series of organic reactions, possibly including a coupling reaction to form the desired structure.

      Results: The product would be a specific organic compound that may have various applications in chemical research.

    Bioprocessing

      Application: 2-Bromo-m-xylene may be used in bioprocessing.

      Method of Application: The specific method of application would depend on the particular bioprocessing technique being used. It could involve using 2-Bromo-m-xylene as a solvent or reagent.

      Results: The outcomes would depend on the specific bioprocessing technique and the goals of the research.

2-Bromo-m-xylene, also known as 2-bromo-1,3-dimethylbenzene, is an organic compound with the molecular formula C8H9BrC_8H_9Br and a CAS number of 576-22-7. It is characterized by a bromine atom attached to the second position of the m-xylene structure, which consists of two methyl groups at the first and third positions of the benzene ring. This compound is primarily a colorless liquid that is slightly soluble in water but more soluble in organic solvents. It is classified as a hazardous substance due to its potential health risks, including skin irritation and respiratory issues upon exposure .

2-Bromo-m-xylene itself is not known to have a specific biological mechanism of action. Its primary function lies in its role as a precursor molecule for the synthesis of various bioactive compounds.

  • Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, it's advisable to handle it with care, as aromatic bromides can have irritating or corrosive effects [].
  • Flammability: Flammable liquid. Expected to have similar properties to xylene, with a flash point around 25 °C [].
  • Reactivity: Can react with strong oxidizing agents.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling 2-Bromo-m-xylene.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.
Typical of aryl bromides. Notably, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. For instance, it can react with amines to form anilines or with alcohols to produce ethers. Additionally, it can engage in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds .

Several methods are available for synthesizing 2-bromo-m-xylene:

  • Bromination of m-Xylene: The most common method involves the electrophilic bromination of m-xylene using bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent.
  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of m-xylene derivatives with bromine sources.
  • Organic Synthesis Intermediates: It can also be synthesized through various multi-step organic synthesis routes where m-xylene serves as a precursor .

Interaction studies involving 2-bromo-m-xylene focus on its reactivity with different nucleophiles and electrophiles. Research indicates that this compound can react with various nucleophiles through substitution reactions, leading to diverse products that can be utilized in further synthetic applications .

Several compounds share structural similarities with 2-bromo-m-xylene, including:

  • 1-Bromo-2-methylbenzene (o-Bromotoluene): Has bromine at the ortho position relative to the methyl group.
  • 4-Bromo-m-xylene (p-Bromotoluene): Contains bromine at the para position.
  • Benzyl bromide: A simpler structure with a bromine atom attached to a benzyl group.

Comparison Table

Compound NameStructure TypeBromine PositionUnique Features
2-Bromo-m-xyleneAryl BromideMetaIntermediate in organic synthesis
1-Bromo-2-methylbenzeneAryl BromideOrthoMore sterically hindered
4-Bromo-m-xyleneAryl BromideParaSymmetrical structure
Benzyl bromideAryl BromideN/ASimple structure, widely used

The uniqueness of 2-bromo-m-xylene lies in its specific meta-substitution pattern and its utility as an intermediate in various synthetic pathways that leverage its reactivity while minimizing steric hindrance compared to ortho and para derivatives .

XLogP3

3.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

576-22-7

Wikipedia

2-bromo-m-xylene

Dates

Modify: 2023-08-15

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